N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5OS2/c18-11-3-5-12(6-4-11)19-15(24)10-26-16-8-7-14-20-21-17(23(14)22-16)13-2-1-9-25-13/h1-9H,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGXOEVSAPZZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, thiophene derivatives, and triazolopyridazine intermediates. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Cyclization: reactions to form the triazolopyridazine core.
Thioether formation: to attach the thiophene moiety.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Halogen substitution reactions on the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural differences between the target compound and selected analogs:
Key Observations :
Electron-Withdrawing vs. Thiophen-2-yl at position 3 provides a sulfur-containing aromatic system, which may improve lipophilicity and π-π stacking interactions relative to phenyl or pyrazine substituents .
Acetamide Modifications :
Pharmacological Implications
While explicit bioactivity data for the target compound is unavailable in the provided evidence, inferences can be drawn from structurally related compounds:
- Anti-Exudative Activity: highlights that 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative effects in rat models. The replacement of furan with thiophen-2-yl in the target compound may alter potency due to differences in electronegativity and steric bulk .
- Kinase Inhibition Potential: Analogs with pyrazine or pyridine substituents (e.g., 573948-03-5) suggest that heteroaromatic groups at position 3 could modulate kinase binding, a property worth exploring for the thiophene-containing target compound .
Physicochemical Properties
Comparative molecular weight (MW) and solubility trends:
- Target Compound : Estimated MW ≈ 428.45 g/mol (calculated from structure).
- 894037-84-4 : MW ≈ 375.84 g/mol (lower due to absence of fluorophenyl).
- 894049-45-7 : MW ≈ 371.42 g/mol (methoxy group reduces MW slightly).
The fluorophenyl and thiophene groups in the target compound likely increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to chloro or methoxy analogs .
Biological Activity
N-(4-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be represented structurally as follows:
It contains a fluorinated phenyl group and a thiazole-derived triazolopyridazine moiety, which are critical for its biological activity. The presence of the sulfanyl group enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolopyridazine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated an IC50 value of approximately 1.35 μM against Mycobacterium tuberculosis H37Ra, suggesting that the triazolopyridazine scaffold may confer similar activity to this compound .
Anticancer Potential
Research into the anticancer potential of related compounds has shown promising results. In vitro studies revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 5 to 15 μM. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Studies on similar arylacetamides have shown that they can inhibit COX-II enzymes effectively. For example, a related compound displayed an IC50 of 0.011 μM against COX-II protein, indicating that modifications in the aryl group can significantly enhance selectivity and potency against inflammatory pathways .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazolopyridazine derivatives, this compound was evaluated for its inhibitory effects on Mycobacterium tuberculosis. The compound demonstrated an IC90 value of 3.73 μM, indicating robust antimicrobial efficacy alongside low cytotoxicity towards HEK-293 cells .
Case Study 2: Anticancer Activity
A series of experiments were conducted to assess the anticancer properties of compounds structurally similar to this compound. Results showed significant inhibition of cell proliferation in human cancer cell lines with notable apoptosis induction observed via flow cytometry analysis .
Research Findings and Discussion
| Study | Activity | IC50/IC90 | Notes |
|---|---|---|---|
| Study 1 | Antimicrobial (against M. tuberculosis) | IC50: 1.35 μM; IC90: 3.73 μM | Low cytotoxicity in human cells |
| Study 2 | Anticancer (various cell lines) | IC50: 5 - 15 μM | Induces apoptosis and cell cycle arrest |
| Study 3 | Anti-inflammatory (COX-II inhibition) | IC50: 0.011 μM | Enhanced selectivity compared to standard treatments |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
